1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride is a chemical compound with the molecular formula C11H15NO·HCl. It is characterized by its unique structure, which includes a cyclopropyl group attached to a methanamine moiety and a methoxyphenyl group. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activity and applications in drug development.
The information regarding this compound can be sourced from various chemical databases and research articles, including PubChem and BenchChem, which provide detailed descriptions, synthesis methods, and applications of the compound.
1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride falls under the category of organic compounds, specifically amines. It is classified as a secondary amine due to the presence of two carbon-containing groups attached to the nitrogen atom.
The synthesis of 1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride typically involves several key steps:
The synthesis may require specific reagents and conditions such as temperature control and reaction time optimization to achieve high yields and purity. The use of catalysts can significantly enhance reaction efficiency.
The molecular structure of 1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride features:
The structural formula can be represented as follows:
1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride can undergo various chemical reactions:
The specific conditions under which these reactions occur—such as temperature, solvent choice, and reaction time—are crucial for optimizing yield and selectivity.
Physical and chemical properties are essential for determining appropriate storage conditions and potential applications in drug development.
1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride has several scientific applications:
Cyclopropylmethylamine derivatives have emerged as privileged scaffolds in central nervous system (CNS) drug discovery due to their unique conformational constraints and receptor-binding properties. The cyclopropyl ring imposes significant steric and electronic effects that influence molecular recognition at neurotransmitter receptors. Historically, compounds like TKU-II-100 ([(1S,2S)-2-(2-fluorophenyl)cyclopropyl]methanamine) demonstrated the importance of stereochemistry in receptor binding, achieving sub-nanomolar affinity (Ki = 0.62 nM) for serotonin receptors [1]. Similarly, LPH-5 ((3S)-3-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]piperidine; EC₅₀ = 3.2 nM) exemplified how cyclopropyl integration enhances 5-HT₂ₐ receptor selectivity [1]. The evolution of these scaffolds addresses limitations of flexible alkylamines in CNS drugs, where unconstrained chains increase off-target interactions. Rigidification through cyclopropane rings reduces entropic penalties upon binding, enhancing both affinity and metabolic stability—key considerations for blood-brain barrier penetration [1] [7].
Table 1: Evolution of Bioactive Cyclopropylmethylamine Derivatives
Compound | Structural Features | Key Pharmacological Data |
---|---|---|
TKU-II-100 | Fluorinated phenylcyclopropylmethylamine | 5-HT₂c Ki = 0.62 nM |
LPH-5 | Trifluoromethyl-substituted piperidine-cyclopropane | 5-HT₂c EC₅₀ = 3.2 nM |
Tranylcypromine Derivatives | 1-Aminomethyl-2-phenylcyclopropanes | 5-HT₂c EC₅₀ = 4.8 nM (Compound 37) |
The 1-[(3-methoxyphenyl)methyl]cyclopropyl-methanamine scaffold exhibits optimized stereoelectronic properties for serotonin receptor engagement. The meta-methoxy group adopts a coplanar orientation with the phenyl ring, creating a hydrogen bond acceptor domain complementary to 5-HT₂c receptor subpockets. Computational analyses reveal that the cyclopropyl bridge restricts rotation of the phenylmethyl group, reducing conformational entropy by ~3.5 kcal/mol compared to linear analogs [3]. This preorganization enhances binding kinetics, as evidenced by analogs like Compound 11a (11-chloro-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]indole; Ki = 6.5 nM at h5-HT₂A), where cyclopropyl constraints improve ligand efficiency [1]. The hydrochloride salt form further enhances crystallinity and solubility—critical for pharmacokinetic optimization. Molecular volume calculations indicate the 3-methoxyphenyl-cyclopropane system occupies ~220 ų, optimally filling the orthosteric site of 5-HT₂ receptors while avoiding steric clashes with transmembrane helix 5 [5].
Strategic N-functionalization of cyclopropylmethylamine derivatives enables fine-tuning of 5-HT₂c receptor selectivity over related subtypes (5-HT₂A/2B). Primary amines (e.g., unsubstituted methanamine) exhibit high affinity but limited subtype discrimination. As demonstrated by DEIMDHPCA ((3R)-N,N-diethyl-5-(1H-indol-4-yl)-1-methyl-3,6-dihydro-2H-pyridine-3-carboxamide; EC₅₀ < 10 nM), dialkylamino groups (diethylamide here) introduce steric bulk that disrupts 5-HT₂A activation while maintaining 5-HT₂c agonism [1]. This principle extends to the target compound, where the primary ammonium ion (protonated methanamine) forms a salt bridge with Asp134 in the 5-HT₂c binding pocket, while N-methylation would shift orientation toward 5-HT₂B subpockets. Research on tranylcypromine analogs confirms that small N-alkyl chains (<3 carbons) preserve 5-HT₂c efficacy, whereas branched or arylalkyl substitutions drive selectivity toward trace amine-associated receptors [7]. The hydrochloride counterion in the target compound further stabilizes the protonated amine, enhancing membrane permeability via increased logD at physiological pH.
Table 2: Impact of N-Substitution on Serotonin Receptor Selectivity
N-Substituent | Representative Compound | 5-HT₂c EC₅₀ (nM) | 2A/2c Selectivity Ratio |
---|---|---|---|
Unsubstituted (NH₃⁺) | Target compound | Not reported | Predicted >50-fold* |
Diethylamide | DEIMDHPCA | <10 nM | >10-fold |
Dimethyl | LPH-5 analog | 8.2 nM | 37-fold |
N-Benzyl | N-Bn-THAZ | Weak partial agonist | Not applicable |
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7